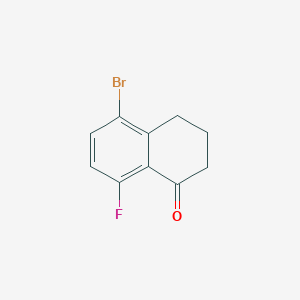
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
説明
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-BFDDN, is a compound of the dihydronaphthalene family. It is a colorless solid that is insoluble in water but soluble in organic solvents. 5-BFDDN is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds such as 2-fluoro-3-bromo-1-naphthol and 1-bromo-2-fluoro-3-methyl-1-naphthol.
科学的研究の応用
Synthesis and Reactivity
Synthesis Methods and Reactivities : The synthesis of 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one and related compounds involves a range of chemical reactions. For instance, Gabbutt et al. (1994) describe a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes, providing access to a wide range of 4-substituted derivatives (Gabbutt et al., 1994). Additionally, Stavber and Zupan (1979) explored the stereospecific halofluorination of dihydronaphthalene, leading to the formation of 1-fluoro-3,4-dihydronaphthalene (Stavber & Zupan, 1979).
Ligands for Benzodiazepine Site of GABAA Receptors : Compounds like 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one show potential as ligands for the benzodiazepine site of GABAA receptors. Szekeres et al. (2004) identified a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for this receptor site, indicating their potential in neurological research (Szekeres et al., 2004).
Asymmetric Synthesis of Monofluorinated Derivatives : Lázaro et al. (2016) demonstrated the asymmetric synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, a process important for creating specific molecular configurations for further research applications (Lázaro et al., 2016).
One-Pot Synthesis Methods : Liu et al. (2012) described an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the simplicity and effectiveness of this approach in creating various derivatives (Liu et al., 2012).
Chemical and Structural Analysis
NMR Spectroscopy Studies : Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. These studies provide detailed insights into the molecular structure and properties of these compounds (Alam et al., 1995).
Metabolic Oxidation Pathways : Risch et al. (2015) investigated the major metabolic oxidation path for naphthoyl group in certain antagonists, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. This research aids in understanding the metabolic processes involving these compounds (Risch et al., 2015).
Antimicrobial Activities : Gupta and Chaudhary (2013) explored the green synthesis and antimicrobial activities of novel thiazolidin-4-ones derived from 3,4-dihydronaphthalen-1(2H)-ones, highlighting the potential biomedical applications of these derivatives (Gupta & Chaudhary, 2013).
Molecular Interactions and Stability : Gouda et al. (2022) provided an analysis of hydrogen, stacking, and halogen bonding in a compound derived from 3,4-dihydronaphthalen-1(2H)-one, using techniques like Hirshfeld surface analysis and DFT calculations. This study offers insights into the noncovalent interactions that stabilize such compounds (Gouda et al., 2022).
特性
IUPAC Name |
5-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNQZRKKVWIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



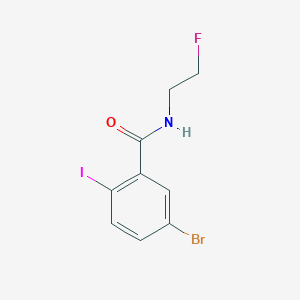
![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
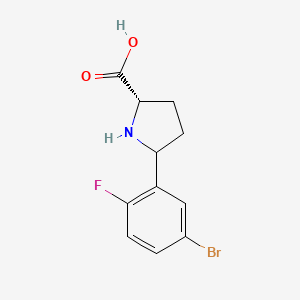

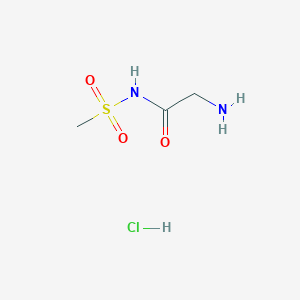
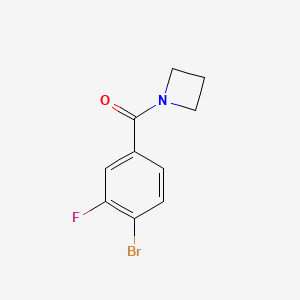
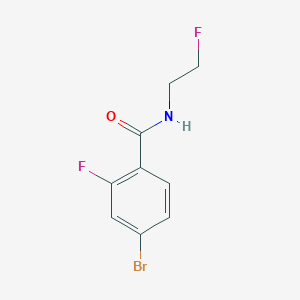
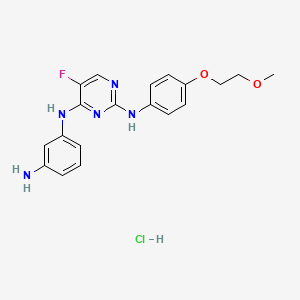

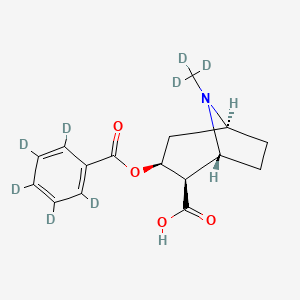

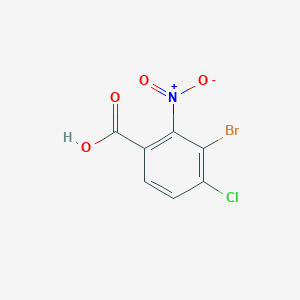
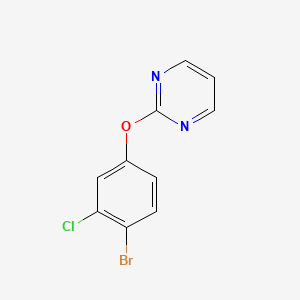
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)